Superior Antiproliferative Potency in HT-29 Colorectal Cancer Cells Compared to Sorafenib
In a direct head-to-head in vitro cytotoxicity assay, Vegfr-2-IN-19 exhibited a 5.1-fold greater antiproliferative potency than the reference drug sorafenib against HT-29 colorectal adenocarcinoma cells [1]. This represents the most pronounced cellular potency advantage among the designed derivatives in the same study [1].
| Evidence Dimension | Antiproliferative IC50 (μM) against HT-29 cells |
|---|---|
| Target Compound Data | IC50 = 3.38 μM |
| Comparator Or Baseline | Sorafenib: IC50 = 17.28 μM |
| Quantified Difference | 5.1-fold higher potency for Vegfr-2-IN-19 |
| Conditions | HT-29 cell line, 0-100 μM concentration range, 48 h incubation, MTT assay |
Why This Matters
This cell-based potency advantage directly supports the rational design strategy and justifies selection over sorafenib for studies focused on colorectal cancer models where VEGFR2 signaling is a key driver.
- [1] F. Ahmadi et al. Synthesis and biological evaluation of diaryl urea derivatives designed as potential anticarcinoma agents using de novo structure-based lead optimization approach. European Journal of Medicinal Chemistry, 2020, 201, 112451. View Source
